1-(Furan-3-ylmethyl)piperidine-2,4-dione
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Overview
Description
1-(Furan-3-ylmethyl)piperidine-2,4-dione is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol It features a piperidine ring substituted with a furan-3-ylmethyl group and two keto groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Furan-3-ylmethyl)piperidine-2,4-dione can be synthesized through a multi-step process involving the reaction of furan-3-ylmethylamine with piperidine-2,4-dione under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-ylmethyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The furan ring and piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan and piperidine derivatives.
Scientific Research Applications
1-(Furan-3-ylmethyl)piperidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-3-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)piperidine-2,4-dione: Similar structure but with the furan ring attached at the 2-position.
1-(Thiophen-3-ylmethyl)piperidine-2,4-dione: Similar structure with a thiophene ring instead of a furan ring.
1-(Pyridin-3-ylmethyl)piperidine-2,4-dione: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
1-(Furan-3-ylmethyl)piperidine-2,4-dione is unique due to the specific positioning of the furan ring and the presence of two keto groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(furan-3-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C10H11NO3/c12-9-1-3-11(10(13)5-9)6-8-2-4-14-7-8/h2,4,7H,1,3,5-6H2 |
InChI Key |
CYRJNXFXPRLURM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=COC=C2 |
Origin of Product |
United States |
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